molecular formula C21H21N3O4 B3050937 2-Nitro-strychnine CAS No. 29854-52-2

2-Nitro-strychnine

Cat. No. B3050937
CAS RN: 29854-52-2
M. Wt: 379.4 g/mol
InChI Key: PUIXISQSCVEHKU-QMVMYWSFSA-N
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Description

2-Nitro-strychnine is a chemical compound that belongs to the family of strychnine alkaloids. It is a synthetic derivative of strychnine, which is a naturally occurring alkaloid found in the seeds of the Strychnos nux-vomica tree. This compound is a potent antagonist of glycine receptors, which are involved in the regulation of inhibitory neurotransmission in the central nervous system.

Scientific Research Applications

Memory and Learning Processes

  • Effects on Avoidance Learning : Studies reveal that compounds related to strychnine, including modifications like 2-nitro-strychnine, can influence memory and learning. Post-trial administration of strychnine enhanced avoidance learning in mice, indicating a potential role in modulating cognitive processes (Bovet, McGaugh, & Oliverio, 1966).

Neuropharmacology

  • Glycine Receptor Interactions : this compound and its derivatives interact with glycine receptors. These interactions can antagonize responses to certain neurotransmitters, suggesting applications in neuropharmacological research (Birch, Grossman, & Hayes, 1988).

Crystallography and Chemistry

  • Proton-Transfer Complexes : The proton-transfer compounds of strychnine with various acids, including nitro variants, have been studied. These compounds demonstrate interesting structural properties, highlighting their potential in crystallographic research (Smith, Wermuth, & White, 2005).

Glycine Receptors in Human Brain

  • Binding Studies : Research into the binding properties of compounds like this compound on human glycine receptors could provide insights into neurological conditions and the functioning of the human brain (Montis et al., 1982).

Immunology

  • Antibody Production : Studies have focused on producing antibodies specific to strychnine and its derivatives, including nitro variants. This research has implications for immunological responses and the development of specific antibodies (Hooker & Boyd, 1940).

Chondrocyte Research

  • Effects on Chondrocytes : Strychnine, including its nitro derivatives, has been studied for its effects on chondrocyte apoptosis, important for understanding joint diseases and treatment strategies (Guo & Qin, 2021).

Analytical Chemistry

  • Detection Methods : The development of methods for detecting strychnine and its nitro variants plays a crucial role in both environmental monitoring and forensic science. Advanced techniques allow for the detection and analysis of these compounds at very low concentrations (Ferreira, Albert-garcía, & Calatayud, 2007).

Environmental Applications

  • Removal and Utilization : Research into environmentally friendly methods for removing and utilizing toxic compounds like strychnine, including its nitro derivatives, is essential for public health and environmental protection (Adam, Refat, Saad, & Hegab, 2015).

properties

IUPAC Name

(4aR,5aS,13aS,15aS,15bR)-10-nitro-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-18-9-16-19-13-8-17-21(4-5-22(17)10-11(13)3-6-28-16)14-7-12(24(26)27)1-2-15(14)23(18)20(19)21/h1-3,7,13,16-17,19-20H,4-6,8-10H2/t13-,16-,17-,19-,20-,21?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIXISQSCVEHKU-QMVMYWSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2C61C7=C5C=CC(=C7)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952309
Record name 2-Nitrostrychnidin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29854-52-2
Record name Strychnine, 2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029854522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrostrychnidin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Nitro-strychnine
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2-Nitro-strychnine
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2-Nitro-strychnine
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2-Nitro-strychnine
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2-Nitro-strychnine
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2-Nitro-strychnine

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